Mecloralurea

Solid-State Formulation Thermal Processing Stability Screening

Mecloralurea (CAS 1954-79-6, C₄H₇Cl₃N₂O₂, MW 221.47), also designated Heraldium® or Ligerium®, is a synthetic small-molecule anxiolytic belonging to the chloral-derived urea class. Its structure couples an N-methylurea core to a 2,2,2-trichloro-1-hydroxyethyl moiety, creating a hybrid scaffold that incorporates both urea hydrogen-bonding functionality and a lipophilic trichloromethyl group.

Molecular Formula C4H7Cl3N2O2
Molecular Weight 221.47 g/mol
CAS No. 1954-79-6
Cat. No. B167993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMecloralurea
CAS1954-79-6
Synonyms1-methyl-3-(2,2,2-trichloro-1-hydroxyethyl) urea
Heraldium
Ligerium
mecloralurea
Molecular FormulaC4H7Cl3N2O2
Molecular Weight221.47 g/mol
Structural Identifiers
SMILESCNC(=O)NC(C(Cl)(Cl)Cl)O
InChIInChI=1S/C4H7Cl3N2O2/c1-8-3(11)9-2(10)4(5,6)7/h2,10H,1H3,(H2,8,9,11)
InChIKeyBULMIDNYAWYAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Mecloralurea (CAS 1954-79-6): Anxiolytic Chloral-Urea Hybrid — Physicochemical & Procurement Reference


Mecloralurea (CAS 1954-79-6, C₄H₇Cl₃N₂O₂, MW 221.47), also designated Heraldium® or Ligerium®, is a synthetic small-molecule anxiolytic belonging to the chloral-derived urea class [1]. Its structure couples an N-methylurea core to a 2,2,2-trichloro-1-hydroxyethyl moiety, creating a hybrid scaffold that incorporates both urea hydrogen-bonding functionality and a lipophilic trichloromethyl group [2]. Recognised under the WHO International Nonproprietary Name (INN) system and indexed in MeSH as a minor tranquilizer, mecloralurea is classified specifically as an antianxiety agent (ChEBI category C28197) [3][4].

Why Chloral Hydrate or N-Methylurea Cannot Replace Mecloralurea in Anxiolytic Research & Formulation


Although mecloralurea is synthesised by condensation of chloral hydrate with N-methylurea [1], its physicochemical and pharmacological identity diverges fundamentally from both precursors. The compound is not a physical mixture, salt, or simple prodrug; the covalent integration of the urea linkage with the trichloro-hydroxyethyl group yields a unique chemical entity with its own melting point (135–140 °C), solubility fingerprint, lipophilicity (LogP 0.685), and multi-site ionisation profile (pKₐ 8.68, 12.46, 13.06) [2][3][4]. These properties govern formulation behaviour, CNS partitioning, and pH-dependent speciation in ways that cannot be approximated by co-administering chloral hydrate and N-methylurea. Moreover, mecloralurea is classified specifically as an anxiolytic agent, whereas chloral hydrate is primarily a sedative-hypnotic, suggesting a divergent biological target engagement profile that makes generic substitution scientifically unsound in the absence of direct comparative pharmacological data [5]. The quantitative evidence below delineates the measurable property gaps that underpin this non-interchangeability.

Mecloralurea (CAS 1954-79-6) — Quantitative Differentiation Evidence vs. Chloral Hydrate and Related Analogs


Thermal Stability Advantage: Mecloralurea Melting Point vs. Chloral Hydrate

Mecloralurea exhibits a melting point of 135–140 °C [1], substantially exceeding the 57 °C melting point of chloral hydrate, its closest structural precursor [2]. This ~80 °C differential is not incremental but categorical, placing mecloralurea in a thermal stability range compatible with hot-melt extrusion, high-temperature granulation, and accelerated stability testing protocols that are inaccessible to chloral hydrate.

Solid-State Formulation Thermal Processing Stability Screening

Lipophilicity Divergence: Mecloralurea LogP vs. Chloral Hydrate LogP

The octanol-water partition coefficient (LogP) of mecloralurea has been determined as 0.685 by reverse-phase HPLC [1], compared with the experimentally measured LogP of 0.99 for chloral hydrate [2]. The 0.305-unit lower LogP for mecloralurea indicates moderately reduced lipophilicity, which is predicted to translate into altered passive membrane permeability and CNS distribution kinetics.

ADME Prediction Blood-Brain Barrier Partition Coefficient

Aqueous Solubility Differential: Mecloralurea vs. Chloral Hydrate — Impact on Formulation Strategy

Mecloralurea is only partly soluble in water, acetic acid, and ether, whereas it is freely soluble in alcohol and pyridine and practically insoluble in hydrocarbons and chloroform [1]. In contrast, chloral hydrate is freely soluble in water at 660 g/100 mL . This >100-fold differential in aqueous solubility fundamentally alters the formulation and extraction strategies available for each compound.

Formulation Development Solubility Screening Extraction Method

Ionisation State Shift at Physiological pH: Mecloralurea pKₐ vs. Chloral Hydrate pKₐ

The predicted acid dissociation constants for mecloralurea are pKₐ1 = 8.68, pKₐ2 = 12.46, and pKₐ3 = 13.06 (MoKa v3.0.0) [1], while chloral hydrate exhibits pKₐ values of 9.66 and 11.0 [2]. At physiological pH (7.4), the ~0.98-unit lower first pKₐ of mecloralurea means a greater fraction of the compound exists in its ionised conjugate base form relative to chloral hydrate, potentially altering receptor pharmacophore complementarity and pH-dependent solubility.

pH-Dependent Speciation Drug-Receptor Interaction Ionisation

Structural & Pharmacological Classification Divergence: Urea-Containing Anxiolytic vs. Simple Sedative-Hypnotic

Mecloralurea is classified specifically as an antianxiety agent (ChEBI C28197; MeSH antianxiety agent mapping) and features a urea pharmacophore (tPSA 61 Ų, 3 H-bond donors, 2 H-bond acceptors) that is absent in chloral hydrate [1][2]. Chloral hydrate is categorised as a sedative-hypnotic without the urea hydrogen-bonding motif [3]. This functional group difference provides mecloralurea with the capacity for canonical urea-protein interactions (e.g., with serine hydrolases or transporters) that chloral hydrate cannot engage.

Target Engagement Chemical Biology Pharmacophore Design

Synthetic Route Differentiation: Single-Step Condensation from Chloral Hydrate — Purity & Supply Chain Implications

Mecloralurea is prepared via a single-step condensation of chloral hydrate with N-methylurea under controlled conditions [1], a route documented in patents FR M5341, GB 1129437, and US 3510557 [2]. This synthetic accessibility from commercially abundant starting materials contrasts with multi-step routes required for certain alternative anxiolytics, potentially offering advantages in cost-controlled procurement and impurity profile management.

Synthetic Accessibility Supply Chain Custom Synthesis

Mecloralurea (CAS 1954-79-6) — Research & Industrial Application Scenarios Derived from Differentiated Evidence


CNS Anxiolytic Lead Optimisation: Non-Benzodiazepine Scaffold for SAR Exploration

Mecloralurea's specific anxiolytic classification [1], combined with its moderate LogP (0.685) [2] and urea hydrogen-bonding pharmacophore (tPSA 61 Ų, 3 HBD) [3], positions it as a privileged starting scaffold for medicinal chemistry teams developing non-benzodiazepine anxiolytic candidates. Its structural distinctiveness from classical benzodiazepines enables exploration of alternative chemical space for GABAA receptor modulation or other CNS target engagement, while the single-step synthetic route [4] facilitates rapid analog generation for structure-activity relationship (SAR) campaigns.

Thermostable Solid Dosage Formulation Development for Anxiolytic Products

With a melting point of 135–140 °C [1], mecloralurea is compatible with hot-melt extrusion and high-temperature wet granulation processes that are precluded for low-melting chloral hydrate (mp 57 °C). Pharmaceutical formulation scientists developing solid oral anxiolytic dosage forms can leverage this thermal processing window to achieve improved content uniformity and dissolution profiles, using alcohol-based granulation solvents that align with mecloralurea's solubility preference for ethanol and pyridine [1].

Selective Solvent Extraction & HPLC Purity Analysis for Quality Control Workflows

The differential solubility profile of mecloralurea—soluble in ethanol and pyridine, partly soluble in water, and practically insoluble in chloroform [1]—enables selective liquid-liquid extraction protocols for impurity removal that are not feasible with freely water-soluble chloral hydrate. Quality control laboratories can adopt the validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [2] as a starting point for purity determination, with seamless adaptation to MS-compatible conditions (formic acid substitution) for identity confirmation.

Chemical Biology Probe for Urea-Binding Protein Targets in CNS Research

The urea functional group of mecloralurea provides canonical hydrogen-bond donor and acceptor geometry (3 HBD, 2 HBA) [1] that is absent in chloral hydrate and other non-urea anxiolytics. This enables mecloralurea to function as a chemical probe for investigating urea-recognising CNS protein targets, such as specific serine hydrolases, urea transporters, or enzymes with oxyanion holes. Its trichloromethyl group further offers potential halogen-bonding interactions for enhanced binding site complementarity, making it a valuable tool compound for chemical biology and target deconvolution studies.

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